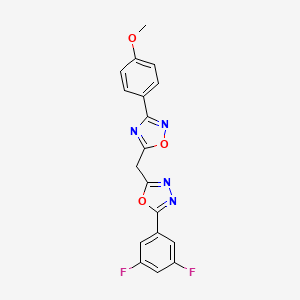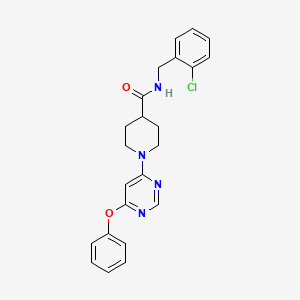![molecular formula C15H12N4O5 B2490648 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 899982-52-6](/img/structure/B2490648.png)
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related oxadiazole derivatives involves several key steps, including the nitrosation of methyl 2-acylamino-3-dimethylaminopropenoates to convert n-acylglycines into 5-substituted 1,2,4-oxadiazole-3-carboxylates through a process involving DMF and phosphorus oxychloride, followed by opening into 2-aroylamino-3-dimethylamino-propenoates and subsequent nitrosation (Kmetič & Stanovnik, 1995). Another method involves 1,3-dipolar cycloadditions with nitrile oxides to alkyl N-(diphenylmethylene)-α,β-dehydroamino acids, leading to 4,5-dihydroisoxazole and 4,5-dihydro-1,2,4-oxadiazole derivatives with high site- and regioselectivity (Balsamini et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds, like 1‐[(2,6‐Dimethylphenyl)aminocarbonylmethyl]‐4‐{[3‐(4‐nitrophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl}piperazine, shows weak intramolecular C—H⋯N interaction and is stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction, providing insights into the structural aspects of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide (Wang et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving the synthesis of nitrofurantoin analogues, such as N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide, highlight the potential for creating compounds with similar backbones to N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide. These compounds exhibit notable antibacterial properties, suggesting the chemical reactivity and potential biological activity of the target compound (Hassan et al., 2020).
Physical Properties Analysis
The synthesis and characterization of compounds related to the target molecule provide insight into its physical properties. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which shares structural similarities, was confirmed by single crystal X-ray diffraction studies, indicating the crystalline nature and stability of such compounds (Prabhuswamy et al., 2016).
Chemical Properties Analysis
An acid-promoted reaction of N-(cyanomethyl) amide with a nitrosation reagent offers a novel synthesis route for 1,2,4-oxadiazole-3-carboxamide derivatives, highlighting the chemical properties and reactivity of oxadiazole compounds. This method provides a high yield and reduced acid use, offering insights into efficient synthesis strategies for related compounds (Du et al., 2021).
Aplicaciones Científicas De Investigación
Antidiabetic Activity
The compound has been studied for its potential antidiabetic activity. A study explored the synthesis of a series of compounds related to N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide, characterizing their structure and evaluating their in vitro antidiabetic activity using the α-amylase inhibition assay. The results suggest that such compounds may have potential as antidiabetic agents, although further study is needed to fully understand their mechanism of action and effectiveness (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial Activity
A range of derivatives of 1,3,4-oxadiazole, which includes the core structure of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, indicating potential as antimicrobial agents. One study specifically highlighted the antibacterial activities of certain compounds against Staphylococcus aureus and Escherichia coli bacteria (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Antiallergic Activity
The synthesis of 2-alkyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds, including the 1,3,4-oxadiazole derivatives, have been explored for their antiallergic activities. The research indicates that certain derivatives are orally active and show promising antiallergic effects, offering insights into the potential use of these compounds in treating allergic reactions (Huang, Kuo, Wang, Ishii, & Nakamura, 1994).
Antistaphylococcal Activity
The synthesis of N-acylhydrazones and 1,3,4-oxadiazole derivatives related to N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide was carried out to evaluate their antibacterial activity, particularly against Staphylococcus aureus. The study found strong activity, suggesting the potential for these compounds to be developed into new drug candidates (Soares de Oliveira, Lira, dos Santos Falcão-Silva, Siqueira-Júnior, Barbosa-Filho, & DE ATHAYDE-FILHO, 2012).
Corrosion Inhibition
The compound has been examined for its potential as a corrosion inhibitor for mild steel in hydrochloric acid solution. The study found that N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide demonstrates significant anticorrosion characteristics, offering potential applications in protecting metal surfaces against corrosive environments (Al-amiery, Shaker, Kadhum, & Takriff, 2021).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined by studying its effects on cells or organisms. Without specific studies on this compound, it’s difficult to predict its mechanism of action.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-8-3-4-10(7-9(8)2)14-17-18-15(24-14)16-13(20)11-5-6-12(23-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHSMEGPXHOOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)
![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)
![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)
![10-ethoxy-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2490581.png)
![N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490583.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)
